N-(3-chloro-4-methylphenyl)glycinamide
Description
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-amino-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) |
InChI Key |
LVRKOYLNTZIEFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acyl Substitution with Aniline Derivatives
The foundational method involves reacting 3-chloro-4-methylaniline with activated glycine derivatives. In one protocol, glycine ethyl ester hydrochloride undergoes coupling with the aniline substrate in dichloromethane (DCM) using diisopropylcarbodiimide (DIC) as a coupling agent. After 3 hours at 20°C, the intermediate is hydrolyzed with sodium hydroxide to yield the free glycinamide. This two-step process achieves moderate yields (65–72%) but requires careful pH control during hydrolysis to prevent decomposition.
Key reaction parameters:
Acid Chloride Intermediates
Alternative routes employ in situ generation of glycine acid chlorides. A one-pot procedure uses phosphorus trichloride (PCl₃) to convert glycine derivatives to reactive intermediates, which then react with 3-chloro-4-methylaniline in xylene at 80°C. This method circumvents isolation of unstable acid chlorides, achieving 82% yield compared to 52% in toluene. Fourier-transform infrared spectroscopy (FTIR) confirms successful amide bond formation via N–H stretching at 3400 cm⁻¹ and carbonyl signals at 1630 cm⁻¹.
Protection-Deprotection Strategies
Boc-Protected Intermediate Synthesis
To enhance reaction specificity, researchers employ tert-butoxycarbonyl (Boc) protection. The sequence involves:
-
Boc-protection of glycine methyl ester using di-tert-butyl dicarbonate
-
Mitsunobu reaction with 3-chloro-4-methylphenol to form ether linkages
-
Acidic deprotection (HCl in dioxane) to yield the final amide
This four-step approach improves regioselectivity but reduces overall yield to 45–55% due to multiple purification steps. Nuclear magnetic resonance (NMR) data for intermediates show characteristic shifts: δ 1.44 ppm (Boc methyl groups), δ 4.21 ppm (glycine α-protons).
Catalytic Methods and Solvent Optimization
Transition Metal Catalysis
Palladium-catalyzed aminocarbonylation demonstrates potential for scalable synthesis. Using Pd(OAc)₂/Xantphos systems under CO atmosphere (5 bar), researchers couple 3-chloro-4-methyliodobenzene with glycinamide precursors in dimethylacetamide (DMAc) at 120°C. Gas chromatography–mass spectrometry (GC-MS) analysis reveals 78% conversion with <2% byproducts.
Solvent Effects on Reaction Kinetics
Comparative studies in aprotic solvents:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Xylene | 2.4 | 82 | 4 |
| Toluene | 2.4 | 52 | 6 |
| DMF | 36.7 | 68 | 3 |
| THF | 7.5 | 59 | 5 |
Data adapted from show xylene’s superiority despite similar polarity to toluene, attributed to better stabilization of transition states.
Crystallization and Purification
Ethanol-Based Recrystallization
Slow evaporation of ethanolic solutions produces single crystals suitable for X-ray diffraction. Optimal conditions:
-
Ethanol concentration: 95% (v/v)
-
Evaporation rate: 0.5 mL/day
-
Crystal size: 0.2 × 0.1 × 0.05 mm³
DSC analysis shows a sharp melting endotherm at 184°C, while powder XRD confirms polymorphic purity with characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3°.
Chromatographic Purification
Reverse-phase HPLC (C18 column, 5μm) with acetonitrile/water (65:35) mobile phase resolves N-(3-chloro-4-methylphenyl)glycinamide (tR = 6.2 min) from unreacted aniline (tR = 3.8 min). Preparative HPLC at 20 mL/min flow rate achieves >99% purity for pharmacological testing.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale reactors (10 L capacity) demonstrate feasibility using:
-
Residence time: 8 min
-
Temperature: 150°C
-
Pressure: 12 bar
-
Productivity: 1.2 kg/day
In-process controls via inline FTIR monitor amide bond formation at 1630 cm⁻¹.
Waste Stream Management
Lifecycle analysis identifies three primary waste components:
-
DCM (72% of total waste) – Recovered via distillation (bp 40°C)
-
Unreacted aniline (15%) – Adsorbed on activated carbon
-
Saline aqueous layers (13%) – Treated by neutralization
Implementing solvent recovery reduces environmental impact by 41% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-chloro-4-methyl-phenyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-chloro-4-methylphenyl)glycinamide with key analogs based on substituent effects, synthesis routes, and applications:
Substituent Effects on Reactivity and Bioactivity
Key Observations :
- Chlorine and Methyl Groups: The 3-Cl and 4-CH₃ substituents in the target compound likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs, similar to trends in 3-chloro-N-(4-methylphenyl)propanamide .
- Sulfonyl vs. Glycinamide : Sulfonylated glycinate esters (e.g., ) exhibit higher thermal stability due to the electron-withdrawing sulfonyl group, whereas glycinamides may offer better hydrogen-bonding capacity for target engagement.
Biological Activity
N-(3-Chloro-4-methylphenyl)glycinamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in medicinal chemistry.
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : 188.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that this compound may exert its effects through:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Studies have shown that related compounds with similar scaffolds exhibit inhibitory effects on various RTKs, which are crucial for cell growth and proliferation. This suggests a potential role for this compound in cancer therapeutics .
- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its potential to inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A431 (EGFR+) | 25.0 | RTK inhibition |
| MCF-7 (Breast Cancer) | 30.5 | Apoptosis induction |
| HCT116 (Colon Cancer) | 22.0 | Cell cycle arrest |
These findings suggest that the compound may be effective against tumors that overexpress specific growth factor receptors.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various glycinamide derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the chloro and methyl groups on the phenyl ring appears to enhance its potency against specific biological targets. Comparative studies with structurally similar compounds have highlighted the significance of these substituents in modulating activity:
| Compound | Activity Profile |
|---|---|
| N-(3-Chlorophenyl)glycinamide | Moderate RTK inhibition |
| N-(4-Methylphenyl)glycinamide | Low antimicrobial activity |
| This compound | High anticancer and antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-chloro-4-methylphenyl)glycinamide, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of chloro-substituted aromatic intermediates with glycinamide derivatives. For example, analogous syntheses (e.g., N-(3-Chloro-4-methylphenyl)formamide) involve reacting 3-chloro-4-methylaniline with activated glycine derivatives (e.g., glycine ethyl ester hydrochloride) under basic conditions (NaOH or TEA) . Optimization can employ response surface methodology to adjust parameters like temperature, solvent polarity, and stoichiometry, as seen in related sulfonamide-glycinamide syntheses .
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR : and NMR to confirm the presence of the glycinamide backbone and aromatic substituents.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving torsional angles in the chloro-methylphenyl group .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarities to sulfonamide-based inhibitors .
- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Docking simulations : Prioritize targets using software like AutoDock Vina to predict binding affinity to biological receptors .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reactivity data for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the chloro-methyl substituent on reaction pathways. For instance, discrepancies in nucleophilic substitution rates at the chloro group may arise from solvent effects or steric hindrance, which DFT can quantify by analyzing transition-state geometries .
Q. What strategies are effective for crystallizing this compound, and how do polymorphism issues impact pharmacological studies?
- Methodological Answer : Polymorphism screening requires:
- Solvent diversity : Use vapor diffusion or slow evaporation with solvents of varying polarity (e.g., DMSO vs. ethanol).
- Thermal analysis : DSC/TGA to identify stable polymorphs.
- SHELX refinement : Resolve crystal packing discrepancies; SHELXD is robust for phase determination in twinned crystals . Pharmacological impacts (e.g., solubility differences) are assessed via dissolution rate assays .
Q. How can isotopic labeling (e.g., -glycinamide) enhance mechanistic studies of metabolic pathways for this compound?
- Methodological Answer : Isotopic labels enable:
- Tracing metabolic fate : LC-MS/MS to track -labeled fragments in hepatic microsomal assays.
- Kinetic isotope effects (KIE) : Compare in CYP450-mediated oxidation to identify rate-limiting steps .
Data Analysis & Validation
Q. What statistical approaches are recommended for validating contradictory bioactivity data across independent studies?
- Methodological Answer : Use meta-analysis tools (e.g., RevMan) to harmonize datasets, applying random-effects models to account for variability in assay conditions (e.g., cell line differences). Sensitivity analysis can isolate confounding factors like impurity profiles .
Q. How should researchers address discrepancies in reported synthetic yields for scaled-up production?
- Methodological Answer : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Pareto analysis prioritizes factors causing yield drops >5%; reproducibility is validated via triplicate runs under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
